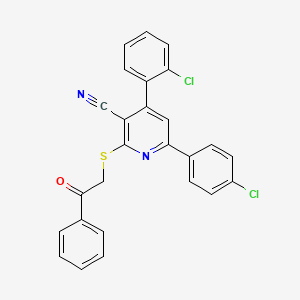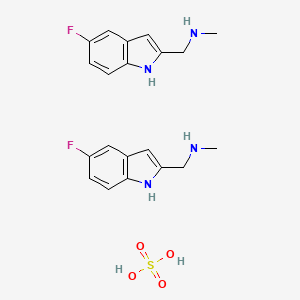
1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluor-1H-indol-2-yl)-N-methylmethanamin-hemisulfat: ist eine chemische Verbindung, die zur Klasse der Indolderivate gehört. Sie zeichnet sich durch das Vorhandensein eines Fluoratoms in der 5-Position des Indolrings und einer Methylamin-Gruppe aus, die an das Stickstoffatom gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(5-Fluor-1H-indol-2-yl)-N-methylmethanamin-hemisulfat umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 5-Fluorindol, das als Grundstruktur dient.
N-Methylierung: Der Indolstickstoff wird unter basischen Bedingungen mit Methyliodid oder einem ähnlichen Methylierungsmittel methyliert.
Aminierung: Das resultierende N-Methylindol wird dann unter kontrollierten Bedingungen mit einer geeigneten Aminquelle, wie z. B. Methylamin, aminiert, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dazu können der Einsatz von fortschrittlichen Katalysatoren, optimierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie gehören.
Chemische Reaktionsanalyse
Arten von Reaktionen: 1-(5-Fluor-1H-indol-2-yl)-N-methylmethanamin-hemisulfat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren oder den Indolring zu reduzieren.
Substitution: Das Fluoratom am Indolring kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Amine, Thiole oder Halogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können bei der Oxidation Oxide entstehen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Indolring einführen können.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluor-1H-indol-2-yl)-N-methylmethanamin-hemisulfat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es werden Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. bei der Entwicklung neuer Medikamente oder Behandlungen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-Fluor-1H-indol-2-yl)-N-methylmethanamin-hemisulfat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder anderen Biomolekülen. Das Fluoratom und der Indolring spielen eine entscheidende Rolle für seine Bindungsaffinität und -spezifität. Die Verbindung kann verschiedene biochemische Prozesse modulieren und zu den beobachteten Wirkungen führen.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups or reduce the indole ring.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The fluorine atom and the indole ring play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
5-Fluorindol: Ein Vorläufer bei der Synthese der Zielverbindung.
N-Methylindol: Eine weitere verwandte Verbindung mit ähnlichen Strukturmerkmalen.
Indolderivate: Verschiedene Indolderivate mit unterschiedlichen Substituenten am Indolring.
Einzigartigkeit: 1-(5-Fluor-1H-indol-2-yl)-N-methylmethanamin-hemisulfat ist einzigartig durch das Vorhandensein sowohl des Fluoratoms als auch der N-Methylgruppe, die ihm spezifische chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C20H24F2N4O4S |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;sulfuric acid |
InChI |
InChI=1S/2C10H11FN2.H2O4S/c2*1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;1-5(2,3)4/h2*2-5,12-13H,6H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
GUCBYYNGOYIWKY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=C(N1)C=CC(=C2)F.CNCC1=CC2=C(N1)C=CC(=C2)F.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



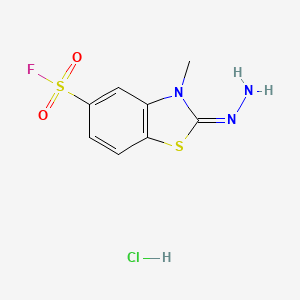
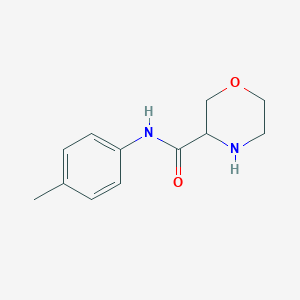
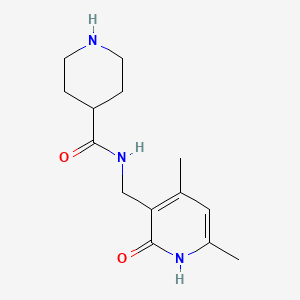
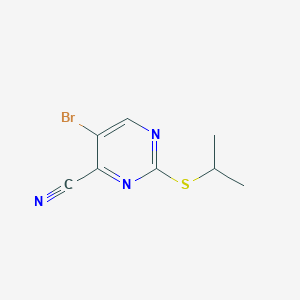
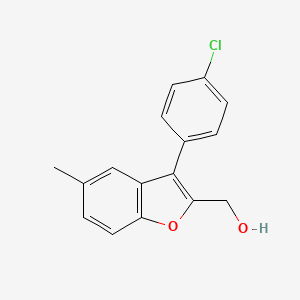

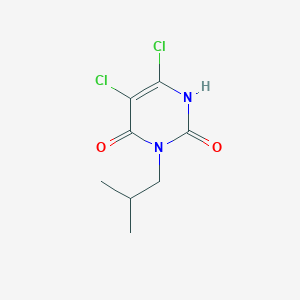
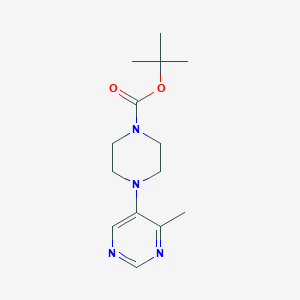
![2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11778178.png)
![2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11778182.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)
